5-(5-Methylfuran-2-yl)-1,2-oxazole-3-carboxylic acid
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Description
5-(5-Methylfuran-2-yl)-1,2-oxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO4 and its molecular weight is 193.158. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Biologically Active Compounds
Research has demonstrated the utility of 5-(5-Methylfuran-2-yl)-1,2-oxazole-3-carboxylic acid in the synthesis of peptidomimetics and compounds with significant biological activity. For example, its derivatives have been used in the preparation of triazole-containing dipeptides, which exhibit properties typical of turn inducers, and triazoles with inhibitory activity against HSP90, highlighting the molecule's relevance in medicinal chemistry and drug discovery (Ferrini et al., 2015).
Antibacterial Activity
Derivatives of this compound have been explored for their antibacterial properties. Studies have synthesized compounds showing moderate antibacterial effects, showcasing the potential of these derivatives in developing new antibacterial agents (Iradyan et al., 2014).
Synthesis of Heterocyclic Compounds
This compound has been used as a precursor for the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. These heterocyclic compounds have applications in materials science, pharmaceuticals, and as intermediates in the synthesis of more complex molecules (Koparır et al., 2005).
Advanced Materials Development
Research into the synthesis of energetic materials has utilized derivatives of this compound. These studies focus on developing insensitive energetic materials for safer and more stable applications in various industries (Yu et al., 2017).
Properties
IUPAC Name |
5-(5-methylfuran-2-yl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-5-2-3-7(13-5)8-4-6(9(11)12)10-14-8/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGNLEZOYXVUNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.